[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol
Overview
Description
“[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol” is a chemical compound with the CAS Number: 1017445-06-5 . It has a molecular weight of 207.27 and its IUPAC name is [1-(4-methoxyphenyl)-3-pyrrolidinyl]methanol . The compound is typically stored at room temperature and comes in a powder form .
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Characterization
- Ghelfi et al. (2003) discussed the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are useful for preparing agrochemicals and medicinal compounds. This highlights the compound's role in the development of new chemical entities with potential applications in agriculture and medicine.
- Feng (2011) synthesized a novel compound using a three-component reaction involving 4-methoxybenzaldehyde, showcasing the versatility of this compound in multi-component chemical syntheses.
Molecular Structure and Properties
- Dayananda et al. (2012) studied the triprolidinium cation of a compound related to [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol, contributing to the understanding of its structural properties.
- Sarantou & Varvounis (2022) used a related compound in the synthesis of urea derivatives, indicating its utility in complex organic synthesis and structural analysis.
Catalysis and Reaction Mechanisms
- Reyes-Rangel et al. (2016) improved reaction conditions for substituting hydroxylgroups in a compound similar to this compound. This research contributes to the field of organocatalysis, highlighting its potential in asymmetric synthesis.
Pharmaceutical and Medicinal Chemistry
- Kumar et al. (2012) synthesized derivatives of a compound structurally related to this compound, showing antimicrobial activity. This demonstrates its importance in the development of new antimicrobial agents.
- Munck et al. (2017) used a prolinol-derived ligand for enantioselective alkynylation, indicative of its application in synthesizing chiral compounds, which are crucial in pharmaceuticals.
Material Science and Coordination Chemistry
- Bourosh et al. (2018) synthesized coordination compounds using pyridine hemiacetals related to this compound. This research is relevant to the development of new materials and catalysts.
Chemical Physics and Theoretical Chemistry
- Cojocaru et al. (2013) conducted theoretical investigations on a pyridylindolizine derivative containing phenyl and phenacyl groups, illustrating the compound's relevance in computational chemistry and molecular modeling.
Safety and Hazards
Properties
IUPAC Name |
[1-(4-methoxyphenyl)pyrrolidin-3-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-12-4-2-11(3-5-12)13-7-6-10(8-13)9-14/h2-5,10,14H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJUHUNKVLCGRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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